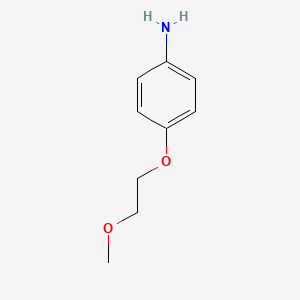

4-(2-Methoxyethoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-methoxyethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOBEQCFVVJJBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397721 | |

| Record name | 4-(2-methoxyethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33311-29-4 | |

| Record name | 4-(2-methoxyethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-methoxyethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-Methoxyethoxy)aniline

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the primary synthesis mechanism for 4-(2-methoxyethoxy)aniline, a key intermediate in various chemical and pharmaceutical applications. The synthesis is typically achieved through a robust two-step process, commencing with a nucleophilic aromatic substitution to form the ether linkage, followed by the reduction of a nitro group to yield the final aniline product.

Core Synthesis Pathway

The most prevalent synthetic route involves two key transformations:

-

Step 1: Ether Formation: A nucleophilic aromatic substitution (SNAr) reaction is conducted between a nitro-activated aryl halide, such as 4-fluoronitrobenzene, and 2-methoxyethanol. The electron-withdrawing nitro group is crucial as it activates the aromatic ring for nucleophilic attack.

-

Step 2: Nitro Group Reduction: The resulting intermediate, 1-(2-methoxyethoxy)-4-nitrobenzene, is then subjected to reduction. Catalytic hydrogenation is a common and efficient method for selectively reducing the nitro group to an amine, affording the target molecule.

Spectroscopic Profile of 4-(2-Methoxyethoxy)aniline: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(2-Methoxyethoxy)aniline (CAS No: 33311-29-4). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for ease of reference and comparison. Detailed experimental protocols for acquiring such spectra are also provided, along with a visual representation of the analytical workflow.

Compound Information

-

Name: this compound

-

CAS Number: 33311-29-4

-

Molecular Formula: C₉H₁₃NO₂

-

Molecular Weight: 167.21 g/mol [1]

-

Appearance: Light brown to brown solid[2]

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, the following data are predicted based on its chemical structure. These predictions are generated using established spectroscopic principles and computational algorithms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.75 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -NH₂) |

| ~6.65 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -O) |

| ~4.05 | t, J ≈ 5.0 Hz | 2H | -O-CH₂- |

| ~3.75 | t, J ≈ 5.0 Hz | 2H | -CH₂-O-CH₃ |

| ~3.60 | s | 2H | -NH₂ |

| ~3.45 | s | 3H | -O-CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~152.0 | Ar-C (C-O) |

| ~141.0 | Ar-C (C-N) |

| ~116.0 | Ar-C (CH, ortho to -NH₂) |

| ~115.5 | Ar-C (CH, ortho to -O) |

| ~71.0 | -O-CH₂- |

| ~69.0 | -CH₂-O-CH₃ |

| ~59.0 | -O-CH₃ |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric) |

| ~3050 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Strong | Aliphatic C-H stretch |

| ~1620 | Strong | N-H bend |

| ~1510 | Strong | Aromatic C=C stretch |

| ~1240 | Strong | Aryl-O-C stretch (asymmetric) |

| ~1120 | Strong | C-O-C stretch (ether) |

| ~1040 | Medium | Aryl-O-C stretch (symmetric) |

| ~830 | Strong | para-disubstituted benzene C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 167 | High | [M]⁺ (Molecular Ion) |

| 108 | High | [H₂N-C₆H₄-O]⁺ |

| 59 | Medium | [CH₂-O-CH₃]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS spectra for an organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Weigh approximately 5-20 mg of the solid sample for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity and resolution.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse sequence.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Set a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Acquire a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.

-

A relaxation delay of 1-2 seconds is common for qualitative spectra.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Protocol

-

Background Spectrum:

-

Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe if necessary.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the significant absorption peaks.

-

Mass Spectrometry (MS)

Electron Ionization (EI)-MS Protocol

-

Sample Introduction:

-

For a solid sample, a direct insertion probe is typically used.

-

Place a small amount of the sample (microgram to nanogram range) into a capillary tube at the tip of the probe.

-

Insert the probe into the mass spectrometer's ion source.

-

-

Ionization and Analysis:

-

The sample is vaporized by heating the probe.

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecules.

-

The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion.

-

-

Data Processing:

-

The mass spectrum is generated as a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺) and major fragment ions.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.

Caption: Workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Solubility of 4-(2-Methoxyethoxy)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-(2-methoxyethoxy)aniline in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining these values experimentally. It includes a comprehensive, standardized experimental protocol and a clear workflow for solubility determination, essential for research, development, and formulation activities.

Introduction to this compound

This compound is an organic compound featuring an aniline core substituted with a methoxyethoxy group. This structural feature, containing both a polar ether linkage and a terminal methyl group, suggests a nuanced solubility profile, with expected good solubility in a range of polar organic solvents.[1][2] The aniline moiety provides a site for hydrogen bonding and imparts basic characteristics to the molecule. Understanding its solubility is critical for applications in chemical synthesis, pharmaceutical intermediate development, and materials science.

Qualitative Solubility Profile

-

Polar Organic Solvents : The presence of the ether linkages and the amino group suggests that this compound is readily soluble in many polar organic solvents, including alcohols (e.g., methanol, ethanol) and ketones (e.g., acetone).[1]

-

Polar Aprotic Solvents : A structurally similar compound, 3-fluoro-4-(2-methoxyethoxy)aniline, exhibits excellent solubility (estimated at >100 mg/mL) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N-methylpyrrolidone (NMP).[3] This suggests that this compound is also likely to be highly soluble in these solvents due to favorable dipole-dipole interactions and the potential for hydrogen bonding.[3]

-

Moderately Polar Solvents : In moderately polar solvents like dichloromethane, intermediate solubility is expected. For the related 3-fluoro-4-(2-methoxyethoxy)aniline, solubility is in the range of 50-100 mg/mL.[3]

-

Nonpolar Solvents : Limited solubility is anticipated in nonpolar solvents such as hexane, as the polar functional groups of the molecule will have weak interactions with the solvent.[3]

-

Aqueous Solubility : The related 3-fluoro-4-(2-methoxyethoxy)aniline has limited aqueous solubility (1-5 mg/mL).[3] this compound is also described as having low solubility in water.[1]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents has not been published. The following table is provided as a template for researchers to populate with experimentally determined values, following the protocol outlined in the subsequent section. This structured presentation will allow for easy comparison of solubility across different solvent classes.

| Solvent Name | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | Polar Protic | 25 | Data not available | Data not available | Data not available |

| Ethanol | Polar Protic | 25 | Data not available | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data not available | Data not available | Data not available |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | Data not available | Data not available | Data not available |

| Acetone | Polar Aprotic | 25 | Data not available | Data not available | Data not available |

| Acetonitrile | Polar Aprotic | 25 | Data not available | Data not available | Data not available |

| Chloroform | Nonpolar | 25 | Data not available | Data not available | Data not available |

| Toluene | Nonpolar | 25 | Data not available | Data not available | Data not available |

| Hexane | Nonpolar | 25 | Data not available | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the thermodynamic solubility of this compound in various organic solvents using the widely accepted shake-flask method followed by quantification via High-Performance Liquid Chromatography with UV detection (HPLC-UV).

4.1. Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Glass vials with screw caps and PTFE-lined septa

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, compatible with the solvent)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach thermodynamic equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a minimum of 2 hours to permit the excess solid to sediment.

-

For solvents where sedimentation is slow, centrifugation of the vials can be performed to facilitate the separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

-

Quantification by HPLC-UV:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the chromatographic peak area against the concentration.

-

Dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

Determine the concentration of this compound in the diluted sample using the calibration curve.

-

Calculate the original solubility in the solvent by applying the dilution factor.

-

-

Data Reporting:

-

The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, and mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide has outlined the expected solubility profile of this compound in various organic solvents and provided a comprehensive, standardized protocol for the experimental determination of these values. For researchers, scientists, and drug development professionals, obtaining accurate and reproducible solubility data is a cornerstone of successful product development. The methodologies and frameworks presented herein are designed to facilitate this critical task, enabling informed decisions in solvent selection for synthesis, purification, formulation, and other key applications.

References

An In-depth Technical Guide to 4-(2-Methoxyethoxy)aniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Methoxyethoxy)aniline is an aromatic amine that serves as a versatile building block in organic synthesis, with applications ranging from the development of dyes to pharmaceutical intermediates. Its unique combination of an aniline core and a flexible, hydrophilic methoxyethoxy side chain imparts specific physicochemical properties that are of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical protocols for this compound, as well as a discussion of its potential applications in drug development.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It exhibits good solubility in many organic solvents while having low solubility in water.[1] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃NO₂ | [1][2] |

| Molecular Weight | 167.21 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 294.3 ± 20.0 °C at 760 mmHg; 142 °C at 3 Torr | [2][3] |

| Density | 1.1 ± 0.1 g/cm³; 1.078 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Flash Point | 143.5 ± 29.0 °C | [1][2] |

| pKa | 5.10 ± 0.10 (Predicted) | [1][3] |

| Solubility | Soluble in alcohols, ethers, and ketones; low solubility in water. | [1] |

The chemical reactivity of this compound is primarily dictated by its two main functional groups: the primary aromatic amine and the ether linkage. The aniline moiety is a strong activating group, making the aromatic ring highly susceptible to electrophilic aromatic substitution reactions, with a preference for ortho and para positions relative to the amino group.[4][5]

Synthesis of this compound

There are two primary synthetic routes for the preparation of this compound.

Route 1: Reduction of 1-(2-Methoxyethoxy)-4-nitrobenzene

This method involves the reduction of a nitroaromatic precursor.

Synthesis of this compound via reduction.

Experimental Protocol:

-

To a hydrogenation reactor, add 1-(2-methoxyethoxy)-4-nitrobenzene (3.9 g, 20 mmol), methanol (80 mL), and 10% activated carbon (400 mg).[6]

-

Seal the reactor and stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.[6]

-

Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture through diatomaceous earth to remove the activated carbon.[6]

-

Concentrate the filtrate under vacuum to yield this compound.[6]

Route 2: From p-Fluoronitrobenzene and 2-Methoxyethanol

This route involves a nucleophilic aromatic substitution followed by reduction.

Two-step synthesis from p-fluoronitrobenzene.

Experimental Protocol:

-

Etherification: In a suitable reaction vessel, dissolve p-fluoronitrobenzene (0.5 g, 3.54 mmol) and 2-methoxyethanol (0.335 mL, 4.25 mmol) in dimethyl sulfoxide (10 mL).[6] Add potassium hydroxide (0.3 g, 5.31 mmol) and stir the mixture overnight at 60°C.[6] After the reaction is complete, add water to precipitate the product, which is then collected by suction filtration.[6]

-

Reduction: The resulting 1-(2-methoxyethoxy)-4-nitrobenzene can then be reduced to this compound using standard procedures, such as catalytic hydrogenation as described in Route 1.

Analytical Characterization

Accurate characterization of this compound is crucial for its use in research and development. Below are typical analytical methods and expected spectral data.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the ethoxy chain, and the methoxy group. The aromatic protons would likely appear as two doublets in the range of δ 6.6-6.8 ppm. The protons of the ethoxy chain would appear as triplets around δ 4.0 ppm and δ 3.7 ppm, and the methoxy group as a singlet around δ 3.4 ppm. The amine protons would appear as a broad singlet.

-

¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons, with the carbon attached to the nitrogen being the most shielded (lowest ppm value) due to the electron-donating effect of the amine group.[7] The carbons of the ethoxy chain would appear in the range of δ 60-75 ppm, and the methoxy carbon around δ 59 ppm.

Infrared (IR) Spectroscopy:

-

N-H Stretch: Two distinct peaks are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[8]

-

C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.[9][10]

-

C-O Stretch: A strong absorption band is expected in the region of 1250-1000 cm⁻¹ due to the C-O stretching of the ether linkage.[11]

-

Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.[8]

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z = 167.

-

Fragmentation would likely involve cleavage of the ether linkage and loss of fragments from the methoxyethoxy side chain. Common fragmentation patterns for anilines can also be expected.[12][13]

Chromatographic Analysis

General workflow for chromatographic analysis.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for the analysis of this compound.

-

Column: A C18 column (e.g., 15 cm x 4.6 mm, 5 µm particles) is commonly used for aniline homologs.[14]

-

Mobile Phase: A mixture of acetonitrile or methanol and water is a typical mobile phase.[14][15] For mass spectrometry detection, a volatile buffer like formic acid should be used instead of phosphoric acid.[15]

-

Detection: UV detection at 254 nm is generally effective for aromatic compounds.[14]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for purity assessment and identification of volatile impurities.

-

Column: A non-polar or medium-polarity column (e.g., Rxi-5MS) is often used.

-

Injector: Splitless injection is typically employed for trace analysis.

-

Oven Program: A temperature gradient, for example, starting at 80°C and ramping up to 240°C, can be used to separate components.[16]

-

Derivatization: For improved peak shape and sensitivity, derivatization with an agent like pentafluoropropionic anhydride (PFPA) can be performed.[16]

Applications in Drug Development

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals, including analgesics, antibiotics, and anticancer agents.[2][13] The methoxyethoxy group in this compound can improve solubility and modify the pharmacokinetic properties of a lead compound.

One emerging area where such building blocks are relevant is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker. The linker is a critical component of a PROTAC, and aniline derivatives with polyethylene glycol (PEG)-like chains, such as this compound, are valuable as linker components to improve solubility and cell permeability.

Derivatives of anilines have been shown to act as inhibitors of key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[12] These pathways are crucial for tumor growth, proliferation, and angiogenesis.[3][4][16]

Simplified EGFR and VEGFR2 signaling pathways.

Safety and Handling

This compound is classified as harmful.[2] It is harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[2]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[2]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[2] Avoid breathing vapors.

-

Storage: Store in a cool, dry, well-ventilated place away from heat, flames, and oxidizing agents.[1][2] Keep the container tightly closed.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[2]

Conclusion

This compound is a valuable chemical intermediate with favorable physicochemical properties for applications in medicinal chemistry and materials science. Its synthesis is well-established, and standard analytical techniques can be employed for its characterization. The presence of both a reactive aniline moiety and a flexible, hydrophilic side chain makes it a useful building block for the development of more complex molecules, including potential therapeutics targeting key biological pathways. Proper safety precautions are essential when handling this compound. This guide provides a foundational resource for researchers and developers working with this compound.

References

- 1. Interactions between ligand-bound EGFR and VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline | 355116-94-8 | Benchchem [benchchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. Interpreting IR Spectra [chemistrysteps.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. whitman.edu [whitman.edu]

- 14. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 15. rsc.org [rsc.org]

- 16. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(2-Methoxyethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-Methoxyethoxy)aniline, a key chemical intermediate. It covers its fundamental properties, detailed synthetic protocols, and its significant role as a building block in the development of targeted therapeutics, particularly kinase inhibitors.

Core Compound Identification

-

IUPAC Name: this compound

-

CAS Number: 33311-29-4

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

| Appearance | Light brown to brown solid |

| Predicted Density | 1.078 g/cm³ |

| Predicted pKa | 5.10 ± 0.10 |

| Predicted ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic H | 6.75 | d, J=8.8 Hz | 2H | H-2, H-6 |

| Aromatic H | 6.65 | d, J=8.8 Hz | 2H | H-3, H-5 |

| -OCH₂- | 4.01 | t, J=4.8 Hz | 2H | Ar-O-CH₂ - |

| -OCH₂- | 3.69 | t, J=4.8 Hz | 2H | -CH₂ -O-CH₃ |

| -NH₂ | 3.58 | br s | 2H | -NH₂ |

| -OCH₃ | 3.40 | s | 3H | -O-CH₃ |

| Predicted ¹³C NMR | Chemical Shift (ppm) | Assignment |

| Aromatic C | 152.0 | C-4 |

| Aromatic C | 141.2 | C-1 |

| Aromatic C | 116.0 | C-3, C-5 |

| Aromatic C | 115.5 | C-2, C-6 |

| -OCH₂- | 71.2 | -C H₂-O-CH₃ |

| -OCH₂- | 68.0 | Ar-O-C H₂- |

| -OCH₃ | 59.1 | -O-C H₃ |

Experimental Protocols: Synthesis of this compound

The most common and well-established method for synthesizing this compound is through the reduction of the corresponding nitroaromatic compound, 1-(2-methoxyethoxy)-4-nitrobenzene.

Protocol: Reduction of 1-(2-methoxyethoxy)-4-nitrobenzene

This protocol is based on the classical Bechamp reduction method using a metal and acid.

Materials:

-

1-(2-methoxyethoxy)-4-nitrobenzene

-

Tin (Sn) metal, granulated

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (e.g., 30% w/v)

-

Deionized Water

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 1-(2-methoxyethoxy)-4-nitrobenzene (1 equivalent) and granulated tin (2.5-3 equivalents).

-

Acid Addition: Slowly add concentrated hydrochloric acid (5-6 equivalents) to the flask in portions. The reaction is exothermic and will likely require an ice bath to maintain control of the temperature at the beginning of the addition.

-

Reflux: After the initial exothermic reaction subsides, heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitro compound is fully consumed.

-

Neutralization and Workup: Cool the reaction mixture to room temperature. Carefully add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline (pH > 10). This will neutralize the excess acid and precipitate tin salts. The desired aniline will be present as a free base.

-

Isolation (Steam Distillation): The phenylamine can be separated from the reaction mixture via steam distillation. The aniline is volatile in steam and will co-distill. Collect the distillate, which will be an emulsion of the aniline in water.

-

Extraction: Transfer the distillate to a separatory funnel and extract the aqueous layer several times with diethyl ether.

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation to obtain the final product in high purity.

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry. Its primary application is as a key intermediate in the synthesis of more complex molecules with therapeutic potential. The aniline functional group provides a reactive handle for a variety of coupling reactions, most notably in the formation of substituted quinazolines.

Role in Kinase Inhibitor Synthesis

Aniline derivatives are crucial for the synthesis of 4-anilinoquinazolines, a class of compounds known to be potent inhibitors of various protein kinases.[1][2] These inhibitors typically function by competing with ATP for the binding site on the kinase, thereby blocking the downstream signaling pathways that are often hyperactivated in cancer cells. The substituents on the aniline ring, such as the 2-methoxyethoxy group in this case, can significantly influence the potency, selectivity, and pharmacokinetic properties of the final drug candidate.

Caption: Logical workflow from aniline to kinase inhibitor.

Involvement in Biological Pathways

While this compound itself is not known to be biologically active in specific signaling pathways, the kinase inhibitors derived from it are designed to modulate critical cellular signaling cascades. One of the most relevant pathways is the Ras-MAPK (Mitogen-Activated Protein Kinase) signaling cascade.

The Ras-MAPK Signaling Pathway

The Ras-MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[3] Mutations that lead to the constitutive activation of this pathway are common in many human cancers. Kinase inhibitors derived from 4-anilinoquinazolines can target key kinases within this pathway, such as MEK1/2, thereby inhibiting the aberrant signaling and blocking cancer cell growth.[1]

Caption: Inhibition of the Ras-MAPK signaling pathway.

References

An In-depth Technical Guide to Precursors for 4-(2-Methoxyethoxy)aniline Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 4-(2-methoxyethoxy)aniline, a key intermediate in pharmaceutical and materials science. The document details the synthesis of crucial precursors, providing in-depth experimental protocols and comparative data to aid in the selection of the most efficient synthetic strategy.

Core Synthetic Strategies

The synthesis of this compound predominantly proceeds through two well-established pathways, primarily differing in the choice of the initial precursor. These strategies are:

-

Reduction of a Nitroaromatic Precursor: This is the most common and high-yielding approach. It involves the synthesis of 1-(2-methoxyethoxy)-4-nitrobenzene, followed by the reduction of the nitro group to an amine.

-

Nucleophilic Aromatic Substitution (SNA_r) on a Halogenated Nitrobenzene: This method involves the direct introduction of the 2-methoxyethoxy group onto a nitro-activated aromatic ring, followed by the reduction of the nitro group.

-

Alkylation of 4-Aminophenol (Theoretical Pathway): A conceptually direct route involving the O-alkylation of 4-aminophenol. However, this method faces challenges in achieving selective O-alkylation over N-alkylation of the amino group, often necessitating protection-deprotection steps.

This guide will focus on the first two, more practical and well-documented, synthetic routes.

Synthesis of the Key Precursor: 1-(2-Methoxyethoxy)-4-nitrobenzene

The successful synthesis of this compound is critically dependent on the efficient preparation of its nitroaromatic precursor, 1-(2-methoxyethoxy)-4-nitrobenzene. Two primary methods for its synthesis are detailed below.

Method 1: Nucleophilic Aromatic Substitution from 1-Chloro-4-nitrobenzene

This method involves the reaction of 1-chloro-4-nitrobenzene with 2-methoxyethanol in the presence of a strong base.

Experimental Protocol:

To a solution of 2-methoxyethanol (2.40 mmol, 0.190 mL) in dimethyl sulfoxide (DMSO) (5 mL), potassium hydroxide (3.00 mmol, 0.120 g) is added. A solution of 1-chloro-4-nitrobenzene (2.00 mmol, 0.315 g) in DMSO (5 mL) is then added to the mixture. The resulting solution is stirred at 60°C (333 K) for 20 hours. After cooling to room temperature, the reaction mixture is poured into a 5% aqueous HCl solution. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 1-(2-methoxyethoxy)-4-nitrobenzene as a yellow solid.[1]

Method 2: Williamson Ether Synthesis from 4-Nitrophenol

This classical ether synthesis involves the reaction of a 4-nitrophenoxide salt with a 2-methoxyethyl halide.

Experimental Protocol:

A mixture of 4-nitrophenol (10 mmol, 1.39 g) and potassium carbonate (10 mmol, 1.38 g) is prepared in acetonitrile (25 mL). 1-Bromo-2-chloroethane (30 mmol, 2.5 mL) is then added dropwise, and the reaction mixture is heated to reflux at 80°C overnight. After the reaction is complete, water is added to dissolve the potassium carbonate, and the product is extracted with ethyl acetate. The organic phase is washed with saturated sodium bicarbonate solution and brine. The solvent is then evaporated to dryness to yield the product.

Synthesis of this compound

Once the precursor 1-(2-methoxyethoxy)-4-nitrobenzene is obtained, the final step is the reduction of the nitro group to an amine.

Method 1: Catalytic Hydrogenation of 1-(2-Methoxyethoxy)-4-nitrobenzene

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.

Experimental Protocol:

In a hydrogenation reactor, 1-(2-methoxyethoxy)-4-nitrobenzene (20 mmol, 3.9 g) is dissolved in methanol (80 mL). To this solution, 10% activated carbon (400 mg) is added as a catalyst support. The reactor is then placed under a hydrogen atmosphere and the mixture is stirred overnight at room temperature. Upon completion of the reaction, the activated carbon is removed by filtration through diatomaceous earth. The filtrate is then concentrated under vacuum to afford this compound as a black oily product.[2]

Method 2: Synthesis from p-Fluoronitrobenzene and Subsequent Reduction

This approach begins with a nucleophilic aromatic substitution to introduce the methoxyethoxy side chain, followed by a reduction of the nitro group.

Experimental Protocol (Step 1: Ether Formation):

To a solution of p-fluoronitrobenzene (3.54 mmol, 0.5 g) in 10 mL of dimethyl sulfoxide (DMSO), 2-methoxyethanol (ethylene glycol methyl ether) (4.25 mmol, 0.335 mL) and potassium hydroxide (5.31 mmol, 0.3 g) are added. The mixture is stirred at 60°C overnight. The reaction is then quenched with water, and the resulting yellow solid, 1-(2-methoxyethoxy)-4-nitrobenzene, is collected by suction filtration.[2] The subsequent reduction of the nitro group can be carried out as described in the catalytic hydrogenation protocol above.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Synthesis of 1-(2-Methoxyethoxy)-4-nitrobenzene

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Chloro-4-nitrobenzene | 2-Methoxyethanol, KOH | DMSO | 60 | 20 | 90 | [1] |

| 4-Nitrophenol | 1-Bromo-2-chloroethane, K₂CO₃ | Acetonitrile | 80 (reflux) | Overnight | 84 | |

| p-Fluoronitrobenzene | 2-Methoxyethanol, KOH | DMSO | 60 | Overnight | 76.9 | [2] |

Table 2: Synthesis of this compound

| Precursor | Reduction Method | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| 1-(2-Methoxyethoxy)-4-nitrobenzene | Catalytic Hydrogenation | 10% Activated Carbon | Methanol | Room Temp. | Overnight | 93 | [2] |

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes described.

Caption: Synthetic pathways to this compound.

Experimental Workflow for Catalytic Hydrogenation

The following diagram outlines the key steps in the catalytic hydrogenation of the nitroaromatic precursor.

Caption: Workflow for catalytic hydrogenation.

Discussion of Precursor Selection

The choice of precursor for the synthesis of this compound is primarily dictated by factors such as cost, availability, and desired yield.

-

Nitroaromatic Precursors: The routes starting from nitroaromatic compounds are generally preferred due to their high yields and well-established, reliable protocols. The reduction of 1-(2-methoxyethoxy)-4-nitrobenzene via catalytic hydrogenation is particularly efficient, with reported yields as high as 93%.[2] The synthesis of this key intermediate can be achieved in high yield from either 1-chloro-4-nitrobenzene (90% yield) or 4-nitrophenol.[1]

-

Halogenated Nitrobenzene Precursors: The use of p-fluoronitrobenzene offers a direct route to the nitroaromatic intermediate. While the reported yield for the ether formation step is slightly lower (76.9%) than the alternative routes, it remains a viable option.[2]

-

4-Aminophenol as a Precursor: While theoretically attractive due to the presence of the amino group in the starting material, the direct O-alkylation of 4-aminophenol is complicated by the competing N-alkylation. To achieve selectivity, the amino group typically requires protection (e.g., as an amide or imine), followed by alkylation of the hydroxyl group and subsequent deprotection. This adds steps to the overall synthesis, potentially lowering the overall yield and increasing the cost.

Conclusion

For the synthesis of this compound, the most efficient and well-documented precursors are nitroaromatic compounds. Specifically, the synthesis of 1-(2-methoxyethoxy)-4-nitrobenzene from either 1-chloro-4-nitrobenzene or 4-nitrophenol, followed by catalytic hydrogenation, offers a high-yielding and reliable synthetic pathway. This route provides a robust foundation for the large-scale production of this important chemical intermediate. Researchers and drug development professionals are encouraged to consider these factors when planning their synthetic strategies.

References

A Comprehensive Technical Guide to 4-(2-Methoxyethoxy)aniline

This technical guide provides an in-depth overview of the chemical properties, synthesis, and analysis of 4-(2-Methoxyethoxy)aniline, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Core Compound Properties

This compound is an aromatic amine derivative with the chemical formula C9H13NO2. Its molecular structure consists of an aniline ring substituted with a 2-methoxyethoxy group at the para position.

| Property | Value |

| Molecular Formula | C9H13NO2 |

| Molecular Weight | 167.21 g/mol |

Synthesis Protocol: From 4-Nitrophenyl-2-methoxyethyl Ether

A common and effective method for the synthesis of this compound involves the reduction of 1-(2-methoxyethoxy)-4-nitrobenzene.

Materials:

-

1-(2-methoxyethoxy)-4-nitrobenzene

-

Methanol

-

10% Activated Carbon on Charcoal

-

Hydrogen Gas

-

Diatomaceous Earth

Experimental Procedure:

-

To a hydrogenation reactor, add 1-(2-methoxyethoxy)-4-nitrobenzene (3.9 g, 20 mmol), methanol (80 mL), and 10% activated carbon on charcoal (400 mg).

-

Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.

-

Upon completion of the reaction, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), filter the mixture through diatomaceous earth to remove the activated carbon catalyst.

-

Concentrate the filtrate under vacuum to yield this compound as a black oily product (3.1 g, 93% yield).

-

Confirm the product identity and purity using analytical techniques such as LC-MS, which should show a mass-to-charge ratio (m/z) of 168.1 [M+1]+.[1]

Analytical and Purification Methodologies

Analytical Characterization: The identity and purity of this compound can be determined using a variety of analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a sensitive method for identifying and quantifying the compound and any potential impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can be used to confirm the molecular structure.

Purification: For applications requiring high purity, distillation under reduced pressure is an effective method for purifying this compound. For aniline compounds in general, other purification techniques include recrystallization from a suitable solvent or column chromatography on silica gel. Drying with agents such as potassium hydroxide (KOH) or calcium hydride (CaH2) can be employed to remove residual water.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from p-fluoronitrobenzene.

Caption: Synthesis workflow of this compound.

References

4-(2-Methoxyethoxy)aniline 1H NMR and 13C NMR spectral analysis

An in-depth technical guide to the predicted ¹H and ¹³C NMR spectral analysis of 4-(2-Methoxyethoxy)aniline, designed for researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. This document is intended for professionals who utilize NMR spectroscopy for the structural elucidation and analysis of chemical compounds. The guide presents predicted quantitative data in clearly structured tables, outlines standard experimental protocols for NMR data acquisition, and includes visualizations of the molecular structure and the analytical workflow.

Molecular Structure

The chemical structure of this compound is depicted below, with atoms systematically numbered to facilitate clear correlation with the predicted NMR spectral data presented in the subsequent sections.

Mass Spectrometry Fragmentation Analysis of 4-(2-Methoxyethoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-(2-Methoxyethoxy)aniline. Due to the limited availability of direct mass spectral data for this specific compound in public databases, this guide synthesizes established fragmentation principles of its constituent chemical moieties—aniline, and the methoxyethoxy group—to propose a likely fragmentation pathway. This information is critical for researchers in fields such as medicinal chemistry, drug metabolism, and analytical chemistry who may encounter this or structurally related molecules.

Predicted Fragmentation Pathways

Under electron ionization, this compound is expected to undergo a series of characteristic fragmentation reactions. The initial ionization event will likely involve the removal of a non-bonding electron from the nitrogen atom of the aniline moiety, forming the molecular ion (M•+). The fragmentation of this molecular ion is then driven by the stability of the resulting fragment ions and neutral losses.

The primary fragmentation pathways are predicted to be:

-

Alpha-Cleavage of the Ether Side Chain: The most favorable cleavage is expected to occur at the C-C bond beta to the aromatic ring, leading to the formation of a stable benzylic-type cation. This would result in the loss of a methoxyethyl radical.

-

Cleavage of the Ether Bond: Scission of the aryl-oxygen ether bond can occur, leading to the formation of an aminophenol radical cation and a methoxyethoxy radical.

-

Fragmentation within the Methoxyethoxy Side Chain: Sequential cleavage of the C-O and C-C bonds within the methoxyethoxy group will produce a series of characteristic smaller fragment ions.

-

Loss of Small Neutral Molecules: The aniline ring itself can undergo fragmentation, typically involving the loss of small, stable neutral molecules such as HCN.

These proposed pathways are illustrated in the fragmentation diagram below.

Tabulated Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratios (m/z), and their proposed structures and relative abundances.

| m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance |

| 167 | [M]•+ | C9H13NO2•+ | Moderate |

| 122 | [M - C2H5O]•+ | [H2N-C6H4-OCH2]•+ | Base Peak |

| 108 | [M - C3H7O]•+ | [H2N-C6H4-O]•+ | Major |

| 93 | [C6H5NH2]•+ | Aniline radical cation | Major |

| 77 | [C6H5]+ | Phenyl cation | Minor |

| 59 | [C2H5O]+ | Methoxyethyl cation | Major |

| 45 | [CH3OCH2]+ | Methoxymethyl cation | Moderate |

Experimental Protocol: GC-MS Analysis

This section outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

3.1. Instrumentation

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

3.2. GC Conditions

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium

-

Flow Rate: 1.0 mL/min (constant flow)

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

3.3. MS Conditions

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-450

-

Scan Speed: 1562 u/s

3.4. Sample Preparation

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standards by serial dilution of the stock solution in methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

For analysis, dilute the sample in methanol to fall within the calibration range.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathways of this compound under electron ionization.

Caption: Proposed EI fragmentation of this compound.

The Dual Nature of the Aniline Moiety: A Technical Guide to the Reactivity of 4-(2-Methoxyethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methoxyethoxy)aniline is a substituted aniline that is gaining increasing interest in the fields of medicinal chemistry and materials science. The presence of both the reactive aniline moiety and the flexible, hydrophilic 2-methoxyethoxy side chain imparts a unique combination of properties to the molecule. Understanding the reactivity of the core aniline structure is paramount for its effective utilization in the synthesis of novel compounds, including active pharmaceutical ingredients and functional polymers. This in-depth technical guide explores the key reactive characteristics of the aniline moiety in this compound, providing insights into its behavior in various chemical transformations.

The reactivity of the aniline ring is fundamentally governed by the electron-donating nature of the amino group (-NH₂) and the para-substituted 2-methoxyethoxy group (-OCH₂CH₂OCH₃). The lone pair of electrons on the nitrogen atom of the amino group is delocalized into the aromatic ring, increasing the electron density, particularly at the ortho and para positions. This activating effect makes the aromatic ring highly susceptible to electrophilic attack. The 2-methoxyethoxy group, being an alkoxy substituent, further enhances this activation through its electron-donating resonance effect.

This guide will delve into the specifics of several key reactions: electrophilic aromatic substitution, N-acylation, diazotization, and oxidation, providing both qualitative understanding and quantitative data where available.

Data Presentation: A Summary of Reactivity

The following tables summarize key quantitative data related to the reactivity of anilines, with a focus on alkoxy-substituted derivatives to provide a reasonable approximation for the behavior of this compound.

| Reaction Type | Reagents | Product(s) | Yield (%) | Reference Compound |

| N-Acylation | Acetic anhydride, Sodium acetate | N-(4-(2-methoxyethoxy)phenyl)acetamide | High | Aniline |

| Diazotization & Azo Coupling | NaNO₂, HCl, 2-naphthol | Azo dye | Good | 4-Nitroaniline |

| Oxidation | Benzimidazolium fluorochromate (BIFC) | Azo benzene derivative | - | p-Anisidine |

| Synthesis of Parent Compound | 1-(2-methoxyethoxy)-4-nitrobenzene, H₂, Pd/C | This compound | 93 | - |

Table 1: Summary of Key Reactions and Yields. Yields are generalized as "High" or "Good" where specific data for this compound is not available, based on typical outcomes for similar anilines. The high yield for the synthesis of the parent compound itself is a notable data point.[1]

| Parameter | Aniline | p-Anisidine (p-OCH₃) | p-Chloroaniline (p-Cl) | p-Nitroaniline (p-NO₂) |

| Relative Rate of Oxidation (k_rel) | 1.00 | 8.32 | 0.35 | 0.01 |

Table 2: Relative Rates of Oxidation of para-Substituted Anilines by Benzimidazolium Fluorochromate (BIFC). The data illustrates the significant increase in oxidation rate with an electron-donating group like methoxy, suggesting a high reactivity for this compound.

Electrophilic Aromatic Substitution

The aniline moiety in this compound is strongly activated towards electrophilic aromatic substitution. The amino group and the para-alkoxy group are both ortho-, para-directing. Since the para position is already occupied by the 2-methoxyethoxy group, electrophilic attack will predominantly occur at the ortho positions relative to the amino group.

Halogenation

Direct bromination of anilines is often difficult to control due to the high reactivity of the ring, leading to poly-substituted products. To achieve mono-substitution, the reactivity of the amino group is typically attenuated by acetylation prior to halogenation.

Nitration

Direct nitration of anilines with strong acids can lead to oxidation of the ring and the formation of a meta-directing anilinium ion (-NH₃⁺), resulting in a mixture of products. Therefore, a protection strategy, such as acetylation, is commonly employed to achieve selective para-nitration (in the case of aniline) or ortho-nitration for this compound.

Sulfonation

Sulfonation of anilines can be achieved by heating with concentrated sulfuric acid. The reaction typically yields the para-substituted product. For this compound, sulfonation would be expected to occur at one of the ortho positions.

N-Acylation

The amino group of this compound readily undergoes N-acylation with acylating agents such as acyl chlorides or anhydrides to form stable amides. This reaction is often used to protect the amino group during other transformations or to synthesize biologically active amide compounds.

Diazotization

Primary aromatic amines like this compound react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid at low temperatures (0-5 °C), to form a diazonium salt. These diazonium salts are highly versatile intermediates in organic synthesis and can undergo a variety of subsequent reactions, including Sandmeyer reactions to introduce a wide range of functional groups, and azo coupling reactions to form azo dyes.[2]

Oxidation

The electron-rich nature of the aniline ring in this compound makes it susceptible to oxidation. The oxidation products can vary depending on the oxidizing agent and reaction conditions, but can include nitrosobenzenes, nitrobenzenes, and polymeric materials. The presence of the electron-donating 2-methoxyethoxy group is expected to increase the rate of oxidation compared to unsubstituted aniline.

Experimental Protocols

The following are detailed methodologies for key reactions, adapted from protocols for structurally similar anilines.

Synthesis of this compound

This protocol describes the synthesis of the parent compound from its nitro precursor.

Materials:

-

1-(2-methoxyethoxy)-4-nitrobenzene

-

Methanol

-

10% Palladium on activated carbon (Pd/C)

-

Hydrogenation reactor

-

Diatomaceous earth

Procedure:

-

To a hydrogenation reactor, add 1-(2-methoxyethoxy)-4-nitrobenzene (3.9 g, 20 mmol), methanol (80 mL), and 10% Pd/C (400 mg).

-

Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.

-

Upon completion of the reaction, filter the mixture through diatomaceous earth to remove the catalyst.

-

Concentrate the filtrate under vacuum to yield this compound.[1]

General Protocol for N-Acylation

This protocol describes a general procedure for the N-acetylation of an aniline derivative.

Materials:

-

This compound

-

Acetic anhydride

-

Sodium acetate

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve the aniline in water and add concentrated hydrochloric acid to form the hydrochloride salt.

-

Prepare a solution of sodium acetate in water.

-

Add acetic anhydride to the aniline hydrochloride solution and mix by swirling.

-

Immediately add the sodium acetate solution. A precipitate of the N-acetylated product will form.

-

Cool the mixture in an ice bath and collect the solid product by vacuum filtration.

-

Recrystallize the product from 95% ethanol.

General Protocol for Diazotization and Azo Coupling

This protocol outlines a general procedure for the formation of a diazonium salt followed by coupling with a naphthol to form an azo dye.

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

2-Naphthol

-

Sodium hydroxide (NaOH)

-

Ice

Procedure:

-

Dissolve the aniline in aqueous HCl and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a cold aqueous solution of NaNO₂ to the aniline solution while maintaining the temperature below 5 °C. Stir for 15-20 minutes to ensure complete formation of the diazonium salt.

-

In a separate beaker, dissolve 2-naphthol in an aqueous NaOH solution and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the 2-naphthol solution with constant stirring.

-

A colored precipitate of the azo dye will form immediately.

-

Allow the reaction to proceed for 30 minutes in the ice bath.

-

Collect the dye by vacuum filtration, wash with cold water, and dry.[3]

Mandatory Visualizations

The following diagrams illustrate key reaction pathways and experimental workflows.

Caption: Electrophilic Aromatic Substitution Mechanism.

Caption: N-Acylation Experimental Workflow.

Caption: Diazotization Reaction Mechanism.

Conclusion

The aniline moiety in this compound is a highly reactive functional group that readily participates in a variety of chemical transformations. The strong electron-donating character of both the amino group and the para-alkoxy substituent renders the aromatic ring highly susceptible to electrophilic attack, primarily at the ortho positions. Key reactions such as N-acylation and diazotization proceed efficiently, providing access to a wide range of derivatives. However, the high reactivity also necessitates careful control of reaction conditions to avoid side reactions, particularly in oxidation and certain electrophilic substitution reactions. This technical guide provides a foundational understanding of the reactivity of this compound, offering valuable insights for researchers and scientists in the design and execution of synthetic strategies involving this versatile molecule.

References

A Comprehensive Technical Guide to the Safe Handling of 4-(2-Methoxyethoxy)aniline

This guide provides essential safety and handling information for 4-(2-Methoxyethoxy)aniline, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is an aromatic amine that should be handled with care due to its potential health hazards. While specific toxicological data for this compound is limited, its structural similarity to other anilines suggests potential for toxicity. Aniline and its derivatives are known to be harmful if inhaled, ingested, or absorbed through the skin.[1][2] They can cause skin and eye irritation, and some have been associated with more severe health effects after prolonged exposure.[1]

Based on data for similar compounds, this compound is classified with the following hazards:

-

Acute toxicity (Oral, Dermal, Inhalation)[3]

-

Skin irritation/corrosion[3]

-

Serious eye damage/eye irritation[3]

-

Skin sensitization[4]

Toxicological Data

| Metric | Value | Species | Route | Reference |

| LD50 | 250 mg/kg | Rat | Oral | [4][6] |

| LD50 | 820 mg/kg | Rabbit | Dermal | [4] |

| LC50 | 248 ppm (4h) | Mouse | Inhalation | [4] |

| LC50 | 3.3 mg/L (4h) | Rat | Inhalation | [6] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure.[1] All personnel must be trained in the correct use, limitations, and maintenance of their PPE.[1][7]

| Protection Type | Specification | Purpose |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) tested to EN 374 standard.[1] | To prevent skin contact and absorption.[1] Check manufacturer data for breakthrough times.[1] |

| Eye/Face Protection | Safety goggles and/or a face shield.[8][9] | To protect against chemical splashes.[8] |

| Skin and Body Protection | A long-sleeved lab coat, long pants, and closed-toe shoes.[2] For larger quantities or risk of splashing, chemical-resistant coveralls should be worn.[8][10] | To prevent skin contact.[1] |

| Respiratory Protection | An appropriate respirator should be used if ventilation is inadequate or if there is a risk of inhaling dust or vapors.[7][10] | To protect against inhalation of harmful substances.[10] |

Safe Handling and Storage

Engineering Controls:

-

All work with this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[2][11]

-

An eyewash station and safety shower must be readily accessible.[2]

General Hygiene and Handling Practices:

-

Avoid direct contact with skin, eyes, and clothing.[1]

-

If handling the solid form, avoid the generation of dust.[1]

-

Keep the container tightly closed when not in use.[1]

-

Wash hands thoroughly with soap and water immediately after handling the substance.[1]

-

Do not eat, drink, or smoke in laboratory areas where chemicals are stored or handled.[1]

-

Remove any contaminated clothing immediately and wash it separately before reuse.[1]

Storage:

-

Store in a cool, dry, and well-ventilated area.[12]

-

Keep away from heat, sparks, and open flames.[11]

-

Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11][12]

-

Protect from light.[2]

First Aid Measures

In the event of exposure, immediate action is critical.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][13]

-

In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention if irritation persists.[11]

-

In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[13]

-

If Swallowed: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][13]

Spill and Disposal Procedures

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wear the full complement of required PPE, including respiratory protection.[1]

-

Contain the spill using an inert absorbent material such as vermiculite or dry sand.[1][2]

-

Collect the absorbed material into a suitable container for hazardous waste disposal.[5][13]

-

Clean the spill area thoroughly.[1]

Waste Disposal:

-

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[1]

-

Do not pour down the drain.[1]

Generalized Safe Handling Protocol

This protocol outlines the general steps for safely handling this compound in a laboratory setting.

-

Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

-

PPE Donning: Put on all required personal protective equipment as detailed in Section 3.

-

Preparation:

-

Ensure the chemical fume hood is functioning correctly.

-

Gather all necessary equipment and reagents.

-

Place absorbent pads on the work surface of the fume hood.

-

-

Handling:

-

Carefully open the container, avoiding inhalation of any vapors.

-

Dispense the required amount of the chemical.

-

Keep the container tightly sealed when not in use.

-

-

Post-Handling:

-

Decontaminate any equipment that has come into contact with the chemical.

-

Properly label and store any unused chemical.

-

Dispose of all waste in the designated hazardous waste container.

-

-

PPE Doffing: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly.

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. ipo.rutgers.edu [ipo.rutgers.edu]

- 3. aaronchem.com [aaronchem.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 7. pppmag.com [pppmag.com]

- 8. m.youtube.com [m.youtube.com]

- 9. hsa.ie [hsa.ie]

- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 11. This compound | CAS#:33311-29-4 | Chemsrc [chemsrc.com]

- 12. technopharmchem.com [technopharmchem.com]

- 13. capotchem.cn [capotchem.cn]

Methodological & Application

Applications of 4-(2-Methoxyethoxy)aniline in Medicinal Chemistry: A Detailed Guide for Researchers

Introduction

4-(2-Methoxyethoxy)aniline is a key building block in medicinal chemistry, primarily recognized for its integral role in the synthesis of potent kinase inhibitors. Its unique structural features, particularly the methoxyethoxy side chain, contribute to favorable pharmacokinetic and pharmacodynamic properties of the final drug molecules. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this versatile intermediate. The primary focus is on its application in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical class of anti-cancer agents.

Application Notes

The principal application of this compound in medicinal chemistry is as a precursor to the 6,7-bis(2-methoxyethoxy)quinazoline core structure. This scaffold is famously incorporated in the EGFR tyrosine kinase inhibitor, Erlotinib, and its analogues. The two methoxyethoxy groups at the 6 and 7 positions of the quinazoline ring play a crucial role in binding to the ATP pocket of the EGFR kinase domain, enhancing potency and influencing the solubility and metabolic profile of the inhibitor.

Derivatives of this compound are central to the synthesis of compounds targeting various cancers where EGFR is overexpressed or mutated, including non-small-cell lung cancer (NSCLC). Research in this area focuses on developing next-generation inhibitors that can overcome resistance mechanisms to existing therapies.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis of the title compound from 1-fluoro-4-nitrobenzene.

Step 1: Synthesis of 1-(2-Methoxyethoxy)-4-nitrobenzene

-

Materials: 1-fluoro-4-nitrobenzene, 2-methoxyethanol, potassium hydroxide, dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a solution of 1-fluoro-4-nitrobenzene (1 equivalent) in DMSO, add 2-methoxyethanol (1.2 equivalents).

-

Add powdered potassium hydroxide (1.5 equivalents) portion-wise while maintaining the temperature below 40°C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(2-methoxyethoxy)-4-nitrobenzene.

-

Step 2: Reduction to this compound

-

Materials: 1-(2-methoxyethoxy)-4-nitrobenzene, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

-

Procedure:

-

Dissolve 1-(2-methoxyethoxy)-4-nitrobenzene (1 equivalent) in methanol in a hydrogenation vessel.

-

Add 10% Pd/C (5-10% w/w).

-

Pressurize the vessel with hydrogen gas (50-60 psi).

-

Stir the mixture at room temperature for 3-5 hours.

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

-

Protocol 2: Synthesis of 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one

This protocol describes the cyclization reaction to form the quinazolinone core, a key intermediate for EGFR inhibitors.

-

Materials: 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid, Formamide.

-

Procedure:

-

A mixture of 2-amino-4,5-bis(2-methoxyethoxy)benzoic acid (1 equivalent) and formamide (10-15 equivalents) is heated to 160-170°C.[1]

-

The reaction is maintained at this temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, the precipitated product is collected by filtration.

-

The solid is washed with water and then ethanol and dried under vacuum to give 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.

-

Protocol 3: Synthesis of Erlotinib

This protocol details the final steps in the synthesis of the EGFR inhibitor Erlotinib.

Step 1: Chlorination of 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one

-

Materials: 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one, Thionyl chloride (SOCl₂), Dimethylformamide (DMF) (catalytic).

-

Procedure:

-

Suspend 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (1 equivalent) in thionyl chloride (5-10 equivalents).[2]

-

Add a catalytic amount of DMF.

-

Reflux the mixture for 2-3 hours.

-

Remove the excess thionyl chloride under reduced pressure.

-

Triturate the residue with toluene to obtain 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.

-

Step 2: Coupling with 3-Ethynylaniline

-

Materials: 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline, 3-Ethynylaniline, Isopropanol.

-

Procedure:

-

Dissolve 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1 equivalent) and 3-ethynylaniline (1.1 equivalents) in isopropanol.[1]

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature.

-

The product, Erlotinib, precipitates and can be collected by filtration.

-

Wash the solid with cold isopropanol and dry under vacuum.

-

Protocol 4: In Vitro EGFR Kinase Inhibition Assay

This protocol is for determining the inhibitory activity of synthesized compounds against the EGFR kinase.

-

Materials: Recombinant human EGFR kinase, ATP, Poly(Glu,Tyr) 4:1 substrate, Kinase assay buffer, Test compounds, ADP-Glo™ Kinase Assay Kit (Promega) or similar.

-

Procedure:

-

Prepare serial dilutions of the test compounds in kinase assay buffer.

-

In a 96-well plate, add the test compound dilutions, EGFR enzyme, and the substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescent-based assay kit according to the manufacturer's instructions.[3]

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

-

Protocol 5: Cell-Based Anti-proliferative Assay (MTT Assay)

This protocol measures the effect of compounds on the proliferation of cancer cell lines.

-

Materials: Cancer cell line (e.g., A549, H1975), Cell culture medium, Fetal bovine serum (FBS), Penicillin-Streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.[4]

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values.

-

Data Presentation

The following tables summarize the biological activity of Erlotinib and its derivatives, which are synthesized using intermediates derived from this compound.

Table 1: In Vitro EGFR Kinase Inhibitory Activity

| Compound | EGFR Kinase Target | IC₅₀ (nM) | Reference |